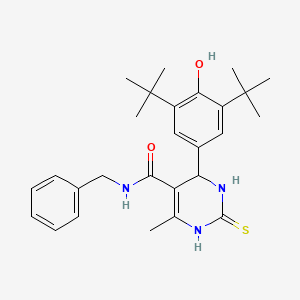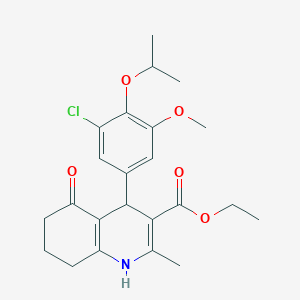![molecular formula C14H21Cl2NO2 B4139807 2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4139807.png)
2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride
Overview
Description
2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM) that has been the focus of several scientific studies due to its potential therapeutic applications. ACP-105 has been shown to have a high affinity for the androgen receptor and can selectively stimulate anabolic effects in muscle and bone tissues without causing the negative side effects associated with traditional anabolic steroids.
Mechanism of Action
2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride works by selectively binding to the androgen receptor and stimulating anabolic effects in muscle and bone tissues. It does not have the negative side effects associated with traditional anabolic steroids, such as prostate enlargement, acne, and hair loss, because it does not convert to estrogen or dihydrotestosterone.
Biochemical and physiological effects:
2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to increase muscle mass and bone density in preclinical studies. It also has the potential to improve physical performance and increase endurance. 2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride has several advantages for lab experiments. It has a high affinity for the androgen receptor and can selectively stimulate anabolic effects in muscle and bone tissues without causing the negative side effects associated with traditional anabolic steroids. However, one limitation of using 2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride in lab experiments is that it is still in the preclinical stage of development, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride. One potential direction is to study its potential use in hormone replacement therapy and as a treatment for androgen deficiency in aging men. Another potential direction is to study its potential use in treating conditions such as osteoporosis and muscle wasting. Additionally, more research is needed to determine the safety and efficacy of 2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride in humans, and to develop optimal dosing regimens for therapeutic use.
Scientific Research Applications
2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride has been the focus of several scientific studies due to its potential therapeutic applications. It has been shown to have anabolic effects in muscle and bone tissues, making it a potential treatment for conditions such as osteoporosis and muscle wasting. 2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride has also been studied for its potential use in hormone replacement therapy and as a treatment for androgen deficiency in aging men.
properties
IUPAC Name |
2-[(5-chloro-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-4-7-18-13-6-5-12(15)8-11(13)9-16-14(2,3)10-17;/h4-6,8,16-17H,1,7,9-10H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGQQHBXVDLFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)Cl)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorophenyl)-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4139727.png)

![2-(2-bromo-6-ethoxy-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)-N-cyclohexylacetamide hydrochloride](/img/structure/B4139739.png)
![ethyl 4-[4-(2-ethoxy-1-methyl-2-oxoethoxy)phenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4139748.png)
![4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4139753.png)
![N-benzyl-3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B4139754.png)

![3-[2-(diethylamino)ethyl]-2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4139776.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4139783.png)
![7-chloro-1-(2-fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4139785.png)
![2-{4-[(cyclopentylamino)carbonothioyl]-1-piperazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4139790.png)

![2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4139801.png)
